2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid is a synthetic organic compound notable for its potential applications in medicinal chemistry. The compound features a piperazine moiety and a trifluoromethyl group, which are often associated with enhanced biological activity. This compound is classified as an amino acid derivative, specifically an acetic acid derivative with a piperazine substituent.
The compound is cataloged under various identifiers, including its CAS number 885274-23-7, and is available for purchase from chemical suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology . It is classified within the broader category of piperazine derivatives, which are known for their diverse pharmacological profiles.
The synthesis of 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid typically involves several key steps:
The reaction conditions may include the use of solvents such as dimethylformamide or toluene, along with bases like sodium hydride to deprotonate the acid or amine components . The reaction temperature can vary but typically ranges from room temperature to reflux conditions depending on the reactivity of the substrates involved.
The molecular formula of 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid is , indicating a complex structure with multiple functional groups.
The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Key reactions involving 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid include:
These reactions are generally performed in inert atmospheres to prevent oxidation or degradation of sensitive functional groups. The choice of solvent and temperature can significantly influence reaction yields and product purity.
The mechanism of action for compounds like 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid often involves interactions with specific biological targets such as receptors or enzymes. The piperazine ring can facilitate binding due to its ability to mimic natural substrates in biological systems.
Research indicates that modifications in the piperazine structure can lead to variations in pharmacological activity, making this compound a candidate for further studies in drug development .
2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid has potential applications in:
Retrosynthetic analysis of 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid (molecular formula: C₁₈H₂₃F₃N₂O₄; MW: 388.38 g/mol) reveals three logical disconnection pathways centered on the molecule's core structural features [5] [8]. The most efficient strategy disconnects the molecule at the tertiary carbon center, yielding N-Boc piperazine and 2-(trifluoromethyl)phenylglyoxylic acid as key synthons. This approach leverages the nucleophilic character of the piperazine nitrogen and the electrophilic nature of the α-keto acid carbonyl. Alternative disconnections include separation of the Boc protecting group from the piperazine ring, providing unprotected piperazine as a starting material, or cleavage adjacent to the acetic acid functionality, generating 2-(trifluoromethyl)phenylacetic acid derivatives and N-Boc-piperazine electrophiles [1] [10].
The ortho-substituted trifluoromethylphenyl group introduces significant steric constraints that influence disconnection choices. Analysis indicates that early introduction of the trifluoromethyl moiety (prior to the key coupling step) minimizes complications from steric hindrance during bond formation at the benzylic carbon. Computational modeling reveals that the ortho-CF₃ group creates a steric bulk comparable to tert-butyl substituents, necessitating strategies that either utilize highly activated electrophiles or employ metal catalysis to facilitate the critical C-N bond formation [3] [6]. The preferred retrosynthetic pathway therefore involves: (1) preparation of 2-(bromomethyl)- or 2-(chloromethyl)-(trifluoromethyl)benzene; (2) introduction of the acetic acid functionality via Arndt-Eistert homologation or cyanide substitution/hydrolysis; and (3) nucleophilic displacement with N-Boc-piperazine under optimized coupling conditions.
Table 1: Retrosynthetic Disconnection Strategies Evaluation
Disconnection Site | Synthons Generated | Complexity Rating | Key Challenges |
---|---|---|---|
Cα-N bond | N-Boc-piperazine + [2-(trifluoromethyl)phenyl]glyoxylic acid | Moderate | Steric hindrance at ortho position |
Boc-piperazine bond | Piperazine + [2-(trifluoromethyl)phenyl]acetic acid derivative | Low | Piperazine overalkylation risk |
Acetic acid Cα-carbon | Bromomethyl-(trifluoromethyl)benzene + Boc-piperazino acetate | High | Low electrophilicity of alkyl bromide |
The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperazine nitrogen during the synthesis of 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid, preventing undesired N-alkylation or overquaternization [1] [10]. Protection typically employs di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (dichloromethane, THF, or acetonitrile), with reaction kinetics showing significantly improved yields (≥95%) when conducted at 0-5°C with slow reagent addition to minimize bis-Boc formation. Critical studies comparing protection methods reveal that catalytic DMAP (4-dimethylaminopyridine) at 0.1-0.3 mol% concentration reduces reaction times by 60% while maintaining excellent chemoselectivity for mono-Boc protection [10].
Deprotection kinetics under acidic conditions demonstrate substantial sensitivity to the trifluoromethylphenylacetic acid moiety. While standard TFA-mediated Boc removal proceeds efficiently at ambient temperature in dichloromethane (reaction completion <2 hours), the electron-withdrawing trifluoromethyl group necessitates extended deprotection times (3-5 hours) when positioned ortho to the acetic acid functionality. This underscores the importance of evaluating protecting group stability relative to neighboring functional groups in complex molecules. For sequential functionalization strategies, the Boc group demonstrates excellent orthogonal stability toward common peptide coupling agents including T3P (propylphosphonic anhydride), HATU, and EDCI, enabling selective reactions at the carboxylic acid without N-Boc cleavage [7] [10].
The critical C-N bond formation between N-Boc-piperazine and 2-(trifluoromethyl)phenylacetic acid derivatives requires precise optimization due to steric hindrance from the ortho-trifluoromethyl group and competing side reactions. Extensive screening identifies T3P® (propylphosphonic anhydride) as the optimal coupling agent, typically employed in 1.5-2.0 molar equivalents relative to the carboxylic acid component in anhydrous DMF or acetonitrile [7]. Key advantages include minimal racemization at the benzylic center (≤2% epimerization observed by chiral HPLC) and near-quantitative yields (92-95%) at ambient temperature. Comparative studies reveal that classical carbodiimide-mediated couplings (EDCI/HOBt) deliver inferior results (65-75% yield) due to significant epimerization (8-12%) and formation of acylurea byproducts.
Solvent polarity profoundly influences reaction efficiency, with polar aprotic solvents (DMF > NMP > acetonitrile > DCM) providing optimal activation. Kinetic profiling demonstrates that reaction completion in DMF occurs within 1.5 hours versus >4 hours in dichloromethane. Crucially, maintaining air-free conditions under argon atmosphere suppresses oxidative byproduct formation, particularly when coupling electron-deficient aromatic systems. Oxygen scavenging reduces undesired oxidation products from 7.2% to <0.5% as quantified by LC-MS analysis [7] [9]. The optimized protocol employs: (1) degassed anhydrous DMF; (2) 1.8 equiv T3P; (3) 2.2 equiv DIPEA (N,N-diisopropylethylamine); and (4) argon sparging before reagent addition, enabling reproducible multi-gram synthesis with consistent purity (>98% HPLC).
Table 2: Coupling Agent Performance Comparison
Activating Agent | Solvent | Reaction Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
T3P (1.8 equiv) | DMF | 1.5 | 92-95 | ≤2 |
EDCI/HOBt | DCM | 6 | 65-70 | 8-12 |
HATU | DMF | 2 | 85-88 | 3-5 |
DCC/DMAP | THF | 12 | 60-65 | 15-18 |
Introducing the ortho-trifluoromethylphenyl moiety presents significant synthetic challenges due to the steric and electronic properties of the CF₃ group. Three principal methodologies have been optimized for 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid synthesis: (1) direct aromatic trifluoromethylation of preformed bromophenylacetic acid derivatives using Umemoto's reagent or Togni's reagent; (2) building block incorporation utilizing commercially available 2-(trifluoromethyl)phenylglyoxylic acid derivatives; and (3) transition metal-catalyzed cross-coupling of trifluoromethyl copper reagents with aryl halide intermediates [3] [4] [6].
Direct trifluoromethylation of aryl bromides demonstrates limited efficacy for ortho-substituted substrates, with yields rarely exceeding 40% due to steric inhibition at the metal center. Building block strategies employing ethyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate provide superior results, enabling nucleophilic displacement with N-Boc-piperazine in 75-80% yield after optimization. However, the most efficient approach utilizes preformed 2-(trifluoromethyl)phenylacetic acid derivatives (commercially available or synthesized via Kröhnke pyridinium pathway), which undergo direct activation/coupling as described in Section 1.3. The trifluoromethyl group's strong electron-withdrawing character (-I effect, σₚ = 0.54) significantly enhances the acidity of the adjacent acetic acid proton (pKa ≈ 2.8-3.0), facilitating enolate formation but also increasing epimerization risks during activation [3] [6].
Ortho-substitution effects manifest prominently in reaction kinetics, with coupling rates 3.5-fold slower than para-substituted analogs (e.g., 2-(4-Boc-piperazino)-2-[4-(trifluoromethyl)phenyl]acetic acid). This rate retardation necessitates either elevated temperatures (60-70°C) or extended reaction times, but both approaches risk Boc group degradation. Microwave-assisted synthesis at controlled temperatures (50°C) emerges as an effective compromise, reducing coupling times to 30 minutes while maintaining product integrity [1] [5].
Scaling the synthesis of 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid beyond laboratory quantities (>100g) introduces significant challenges in reagent stoichiometry control, exotherm management, and waste stream mitigation. The conventional T3P-mediated coupling generates stoichiometric phosphonic acid byproducts requiring extensive aqueous workups, creating substantial inorganic waste (E-factor ≈ 18-22). Solvent selection critically impacts environmental metrics, with DMF replacement emerging as a key sustainability target. Systematic solvent screening identifies cyclopentyl methyl ether (CPME) as a greener alternative, enabling 85% yield with simplified product isolation via crystallization and reducing the process E-factor to 8.5 [2] [9].
Continuous flow technology offers solutions to exotherm control and reproducibility challenges. A validated flow process couples N-Boc-piperazine and 2-(trifluoromethyl)phenylacetic acid using immobilized T3P equivalents on polymer supports, achieving 92% conversion at 2-minute residence time (25°C, backpressure 1.5 bar). This approach eliminates intermediate isolation steps and reduces solvent consumption by 65% compared to batch processes. Catalyst recycling strategies for palladium-mediated approaches (when applicable) demonstrate further sustainability improvements, with immobilized Pd nanoparticles maintaining activity over 8 cycles (yield decrease <5%) in trifluoromethylation steps [2] [9].
Waste minimization strategies focus on Boc protection chemistry, where in situ generated tert-butanol from deprotection steps is recovered and converted back to Boc₂O via phosgene-free carbonylation. Life cycle assessment indicates this closed-loop approach reduces overall carbon footprint by 40% compared to standard protocols. These green chemistry innovations collectively address the primary scalability constraints while maintaining the high purity standards (>95% HPLC) required for pharmaceutical applications.
Table 3: Green Chemistry Process Metrics Comparison
Process Parameter | Conventional Batch | Optimized Flow Process | Improvement |
---|---|---|---|
Reaction Volume Efficiency | 15 L/kg | 5.2 L/kg | 65% reduction |
E-factor (kg waste/kg product) | 21.7 | 8.3 | 62% reduction |
Energy Consumption (kW·h/mol) | 1.45 | 0.62 | 57% reduction |
Byproduct Recycling | None | Tert-butanol → Boc₂O | Closed-loop |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1